Allyl 5-cyano-2,4-dioxo-3-azaspiro[5.5]undecane-1-carbothioate
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Overview
Description
Allyl 5-cyano-2,4-dioxo-3-azaspiro[5.5]undecane-1-carbothioate is a complex organic compound belonging to the spiro compound family. Spiro compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiral-like configuration. This particular compound features a spiro linkage between a piperidinedione and a cyclohexane ring, with additional functional groups such as cyano, dioxo, and carbothioate, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 5-cyano-2,4-dioxo-3-azaspiro[5.5]undecane-1-carbothioate typically involves multiple steps, starting with the formation of the spiro linkage. One common method involves the reaction of 2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile with primary amines and formaldehyde in boiling ethanol. This reaction yields mixtures of 7-alkyl-2,4-dioxo-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,1′-cyclohexane]-1,5-dicarbonitriles and their ammonium salts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Allyl 5-cyano-2,4-dioxo-3-azaspiro[5.5]undecane-1-carbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert cyano groups to amines or reduce other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Allyl 5-cyano-2,4-dioxo-3-azaspiro[5.5]undecane-1-carbothioate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Allyl 5-cyano-2,4-dioxo-3-azaspiro[5.5]undecane-1-carbothioate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of enzymes, alter cellular signaling pathways, and affect the overall biochemical processes within cells.
Comparison with Similar Compounds
Similar Compounds
2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile: A precursor in the synthesis of the target compound, with similar structural features but lacking the allyl and carbothioate groups.
1,5-Dioxaspiro[5.5]undecane-2,4-dione: A spiro compound with a different set of functional groups, used in various synthetic applications.
3,9-Disubstituted-spiro[5.5]undecane derivatives: Compounds with similar spiro structures but different substituents, leading to varied chemical and biological properties.
Uniqueness
Allyl 5-cyano-2,4-dioxo-3-azaspiro[5.5]undecane-1-carbothioate is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of the allyl and carbothioate groups, in particular, allows for a broader range of chemical modifications and interactions compared to similar compounds.
Properties
Molecular Formula |
C15H18N2O3S |
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Molecular Weight |
306.4 g/mol |
IUPAC Name |
S-prop-2-enyl 1-cyano-2,4-dioxo-3-azaspiro[5.5]undecane-5-carbothioate |
InChI |
InChI=1S/C15H18N2O3S/c1-2-8-21-14(20)11-13(19)17-12(18)10(9-16)15(11)6-4-3-5-7-15/h2,10-11H,1,3-8H2,(H,17,18,19) |
InChI Key |
SEJGOFFHGXWZTN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC(=O)C1C(=O)NC(=O)C(C12CCCCC2)C#N |
Origin of Product |
United States |
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